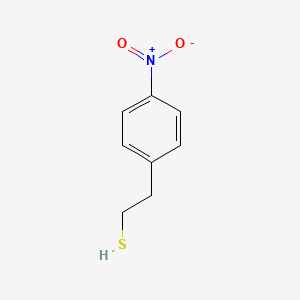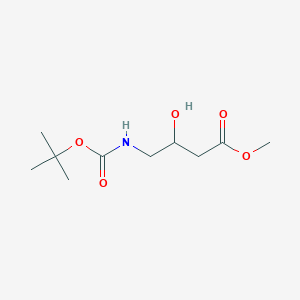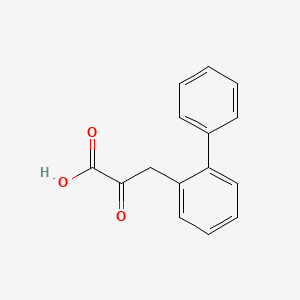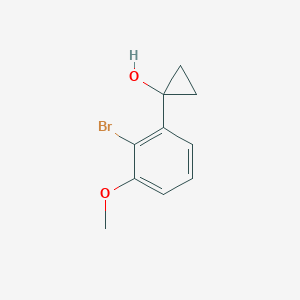aminehydrochloride](/img/structure/B13610108.png)
[1-(1-Benzothiophen-2-yl)propan-2-yl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzothiophen-2-yl)propan-2-ylaminehydrochloride: is a chemical compound with the molecular formula C12H16ClNS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzothiophen-2-yl)propan-2-ylaminehydrochloride typically involves the reaction of benzothiophene derivatives with appropriate alkylating agents. One common method involves the alkylation of benzothiophene with 2-bromo-1-phenylpropane in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methylamine to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzothiophen-2-yl)propan-2-ylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized benzothiophene derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 1-(1-Benzothiophen-2-yl)propan-2-ylaminehydrochloride serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it valuable for constructing diverse chemical structures.
Biology: The compound is studied for its potential biological activities. Derivatives of benzothiophene have shown promise as inhibitors of various enzymes and receptors, making them candidates for drug development.
Medicine: Research into the medicinal applications of this compound includes its potential use as an antidepressant or antipsychotic agent. Its interaction with neurotransmitter receptors, such as serotonin receptors, is of particular interest.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-2-yl)propan-2-ylaminehydrochloride involves its interaction with specific molecular targets. For instance, it may bind to serotonin receptors in the brain, modulating neurotransmitter activity and exerting antidepressant effects. The compound’s structure allows it to fit into the receptor binding sites, influencing the signaling pathways involved in mood regulation.
Comparison with Similar Compounds
Benzothiophene: The parent compound, which serves as the core structure for various derivatives.
Thiophene: A related heterocyclic compound with a sulfur atom in a five-membered ring.
Benzofuran: Similar to benzothiophene but with an oxygen atom instead of sulfur.
Uniqueness: 1-(1-Benzothiophen-2-yl)propan-2-ylaminehydrochloride is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H16ClNS |
|---|---|
Molecular Weight |
241.78 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15NS.ClH/c1-9(13-2)7-11-8-10-5-3-4-6-12(10)14-11;/h3-6,8-9,13H,7H2,1-2H3;1H |
InChI Key |
BCMZLPCCGDAHPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2S1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



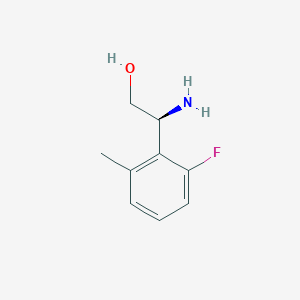
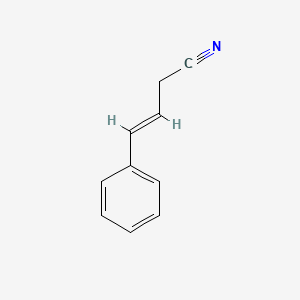
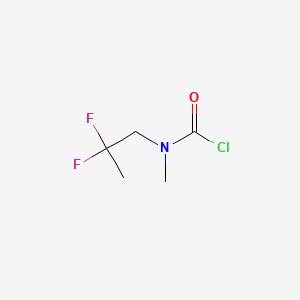
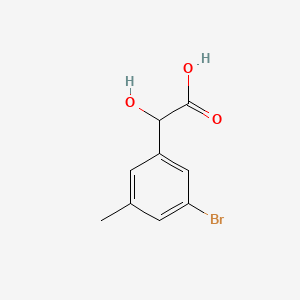
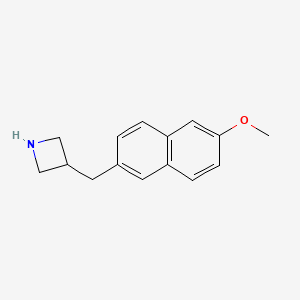
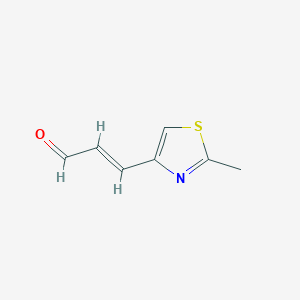
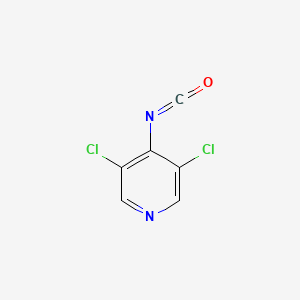
![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
